2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

Description

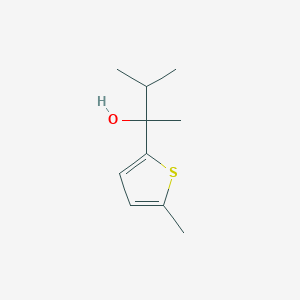

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is a secondary alcohol featuring a 5-methylthiophene (thienyl) substituent. Its molecular formula is C₁₀H₁₆OS, derived from the parent structure of alkylthienylcarbinols. Synthesized primarily for pharmacological screening, this compound belongs to a class of choleretic agents studied for their ability to stimulate bile production . The substitution of aromatic rings (e.g., benzene, thiophene, or furan) in such carbinols modulates biological activity, with the thienyl group offering intermediate potency compared to benzene and furan analogs .

Properties

IUPAC Name |

3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OS/c1-7(2)10(4,11)9-6-5-8(3)12-9/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIFWZHVMVVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-one, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

Organic Synthesis

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in organic synthesis. For example:

- Oxidation : Converts the alcohol group into a ketone or aldehyde.

- Reduction : Forms different derivatives.

- Substitution : Allows for electrophilic substitution reactions involving the thienyl group.

The compound's derivatives exhibit significant biological activities, making them relevant in drug discovery and development. Key areas of research include:

- Antimicrobial Activity : Demonstrated selective inhibition of multidrug-resistant strains of Staphylococcus aureus.

- Anticancer Potential : Studies show inhibition of cell viability in pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines at low concentrations.

Data Table: Biological Activities

| Biological Activity | Cell Line/Organism | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | Panc-1 | 1 | Significant viability inhibition |

| Anticancer | MDA-MB-231 | 2 | Complete colony growth disruption |

| Antimicrobial | Staphylococcus aureus | Varies | Selective inhibition of growth |

Industrial Applications

In addition to its roles in research, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for the development of compounds with tailored functionalities for various industrial applications.

Anticancer Research

In a significant study focusing on pancreatic cancer cells (Panc-1), the compound exhibited substantial inhibition of cell viability at concentrations as low as 1 μM. At higher concentrations (2 μM), complete disruption of colony growth was observed, indicating strong anticancer potential.

Antimicrobial Efficacy

Research on antimicrobial properties highlighted the compound's effectiveness against multidrug-resistant Staphylococcus aureus strains. The selective activity suggests potential therapeutic applications in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism by which 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Physical Properties

The thienyl group in 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol introduces steric bulk and electronic effects distinct from simpler alcohols or benzene/furan derivatives. Below is a comparison of physical properties:

Key Observations :

Mechanistic Insights :

- The electron-rich benzene ring in p-tolylmethylcarbinol enhances interaction with biological targets, while thiophene’s lower resonance stability and sulfur’s electronegativity reduce binding affinity .

Biological Activity

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thienyl group and a tertiary alcohol, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, influencing enzyme activities and receptor functions.

The biological effects of this compound are hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors. Key pathways influenced by this compound include:

- Signal Transduction : Modulation of signaling pathways affecting cellular responses.

- Gene Expression Regulation : Interaction with transcription factors leading to changes in gene expression.

- Metabolic Processes : Impact on metabolic enzymes altering cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties, potentially inhibiting microbial growth through enzyme inhibition.

- Anticancer Potential : Studies have evaluated its effects on various cancer cell lines, suggesting that it may inhibit cell viability and colony formation in certain types of cancer, including pancreatic and breast cancer cells .

- Anti-inflammatory Effects : The thienyl group is known for its ability to interact with inflammatory pathways, indicating potential anti-inflammatory applications.

Anticancer Activity

In one study, this compound was tested against pancreatic cancer cell line Panc-1 and triple-negative breast cancer cell line MDA-MB-231. The results demonstrated significant inhibition of cell viability at concentrations as low as 1 μM, with complete disruption of colony growth observed at higher concentrations (2 μM) for both cell lines .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited selective activity against these resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Data Tables

| Biological Activity | Cell Line/Organism | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | Panc-1 | 1 | Significant viability inhibition |

| Anticancer | MDA-MB-231 | 2 | Complete colony growth disruption |

| Antimicrobial | Staphylococcus aureus | Varies | Selective inhibition of growth |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol, and how do reaction conditions impact yield and purity?

- Methodological Answer : A common approach involves 1,3-dipolar cycloaddition reactions between nitrones and alkenes, as demonstrated in the synthesis of structurally related thienyl-containing compounds. Key parameters include:

- Solvent selection (e.g., benzene for reflux conditions) .

- Stoichiometric ratios (e.g., 1:1.1 molar ratio of nitrone to alkene) .

- Chromatographic purification (e.g., petroleum ether/ethyl acetate mixtures) to isolate stereoisomers .

- Recrystallization (e.g., CHCl₃/n-hexane) to enhance purity .

- Critical Note : Optimizing temperature and reaction time is essential to minimize byproducts like cis/trans isomers.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Flammability Mitigation : Use explosion-proof equipment and avoid ignition sources (e.g., sparks, open flames) due to the compound’s alcohol functionality .

- Ventilation : Local exhaust systems or closed processes to limit vapor exposure .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .

- Emergency Measures : Ensure access to safety showers and eyewash stations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the thienyl and butanol moieties .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for thienyl-containing alcohols?

- Methodological Answer :

- Assay Standardization : Compare results under identical conditions (e.g., pH, temperature, cell lines) .

- Purity Validation : Use HPLC or GC-MS to rule out impurities influencing activity .

- Structural Analog Analysis : Cross-reference with metabolites (e.g., (Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone) to identify bioactive motifs .

Q. What computational tools predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- Molecular Descriptor Calculations : Use PubChem tools to estimate logP (lipophilicity) and polar surface area .

- Docking Simulations : Map interactions with enzymes or receptors (e.g., cytochrome P450 isoforms) .

- ADMET Prediction : Software like SwissADME to model absorption and toxicity .

Q. How does stereochemistry influence crystalline packing and intermolecular interactions in this compound?

- Methodological Answer :

- Crystal Structure Analysis : X-ray data reveals envelope conformations in heterocyclic rings and dihedral angles between aromatic planes (e.g., 57.81° between thienyl and phenyl groups) .

- Hydrogen Bonding : Stabilizing C–H⋯O interactions form infinite chains along crystallographic axes .

- C–H⋯π Interactions : Weak but structurally significant contacts involving thienyl π-systems .

Data Contradiction Analysis

Q. Why might synthetic yields vary across studies for similar thienyl-alcohol derivatives?

- Methodological Answer :

- Isomer Formation : Competing cis/trans cycloadducts (e.g., in 1,3-dipolar reactions) reduce yield if not chromatographically resolved .

- Side Reactions : Oxidative degradation of the thienyl group under prolonged reflux .

- Catalytic Differences : Trace metal impurities in solvents may accelerate undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.